Cis-3-Methoxy-4-methyl-piperidine hydrochloride is a chemical compound characterized by the molecular formula . It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is utilized extensively in various fields, particularly in chemical and pharmaceutical research, due to its unique structural properties and biological activities. Its synthesis and application are of significant interest in medicinal chemistry, where it serves as a precursor for drug development targeting the central nervous system and other biological pathways.
Cis-3-Methoxy-4-methyl-piperidine hydrochloride can be sourced from specialized chemical suppliers and is classified under piperidine derivatives. It falls within the broader category of organic compounds that exhibit potential pharmacological properties, making it relevant for research in medicinal chemistry and drug discovery .
The synthesis of cis-3-Methoxy-4-methyl-piperidine hydrochloride typically involves several key methods:
The hydrogenation process generally requires controlled conditions, including temperature and pressure, to optimize the reaction yield. The use of robust catalysts is crucial for ensuring efficiency in industrial production settings.
Cis-3-Methoxy-4-methyl-piperidine hydrochloride features a piperidine ring with a methoxy group (-OCH₃) at the 3-position and a methyl group (-CH₃) at the 4-position. This specific substitution pattern contributes to its unique chemical properties.
Cis-3-Methoxy-4-methyl-piperidine hydrochloride participates in several significant chemical reactions:
Common reagents used in these reactions include hydrogen gas for hydrogenation, oxidizing agents for oxidation processes, and nucleophiles for substitution reactions. The reactions are typically conducted under controlled conditions to ensure product specificity and yield.
The mechanism of action for cis-3-Methoxy-4-methyl-piperidine hydrochloride involves its interaction with specific molecular targets such as enzymes and receptors. It can modulate enzyme activity or receptor signaling pathways, leading to various biological effects. For example, studies have indicated its potential as an antagonist for CC chemokine receptor 2, which plays a role in inflammatory responses .
Cis-3-Methoxy-4-methyl-piperidine hydrochloride has diverse applications across various scientific fields:
The construction of the cis-3-methoxy-4-methyl-piperidine scaffold necessitates precise stereocontrol to achieve the required relative configuration at C3 and C4. Two principal strategies dominate: ring transformation of azetidines and catalytic hydrogenation of pyridines.
Ring transformation exploits strained precursors for stereoselective expansion. For example, 2-(2-mesyloxyethyl)azetidines undergo nucleophile-triggered ring expansion to yield cis-3,4-disubstituted piperidines. Computational studies confirm that the reaction proceeds via azabicyclo[2.2.0]hexane intermediates, which undergo stereoretentive S~N~2 ring opening to furnish the cis isomer exclusively [2]. This method tolerates diverse substituents, including methyl and methoxy precursors, with diastereoselectivity >20:1.
Catalytic hydrogenation of pyridine derivatives offers a complementary route. Beller and Glorius demonstrated that heterogeneous catalysts (e.g., Ru or Pd on TiO~2~ nanoparticles) enable cis-selective reduction of 3-methoxy-4-methylpyridines. The reaction proceeds via stepwise hydride addition, where steric constraints enforce equatorial orientation of the methyl group, leading to cis stereochemistry [5] [7]. Fluorinated analogs further validate the robustness of this approach, achieving cis selectivity up to >99% ee under optimized conditions [5].
Table 1: Stereoselective Methods for cis-3-Methoxy-4-methyl-piperidine Synthesis
Method | Key Reagents/Catalysts | Diastereoselectivity | Yield Range |
---|---|---|---|
Azetidine Ring Expansion | 2-(2-Mesyloxyethyl)azetidines | >20:1 | 70-88% |
Catalytic Hydrogenation | Ru/TiO~2~, H~2~ (50 bar) | >99:1 | 65-92% |
Reductive Amination | NaBH~3~CN, chiral auxiliaries | 3:1 to 10:1 | 45-75% |
Enantioselective synthesis of cis-3-methoxy-4-methyl-piperidine mandates chiral induction during key bond-forming steps. Iridium-catalyzed asymmetric hydrogenation of pyridinium salts leverages P,N-ligands to generate enantiomerically enriched piperidines. Qu et al. achieved up to 92% ee using Ir(I)/(S)-iPr-PHOX complexes, where the chiral pocket directs hydride delivery to the si face of the iminium intermediate [5].
Alternatively, lithium amide conjugate addition to α,β-unsaturated esters enables enantioselective construction. Deprotonation of (R)-N-benzyl-N-(α-methylbenzyl)amine with butyllithium generates a chiral lithium amide, which adds to δ-amino-α,β-unsaturated esters. The reaction proceeds via a chair-like transition state, affording β-amino esters with >99% de. Subsequent cyclization and deprotection yield enantiopure cis-piperidines [8].
Table 2: Enantioselective Synthesis Performance Metrics
Strategy | Chiral Controller | Enantiomeric Excess | Key Limitation |
---|---|---|---|
Iridium Hydrogenation | (S)-iPr-PHOX Ligand | 85-92% ee | High catalyst loading (5 mol%) |
Lithium Amide Addition | (R)-N-Benzyl-N-(α-methylbenzyl)amine | >99% de | Requires stoichiometric chiral auxiliary |
Enzymatic Resolution | Lipase B (Candida antarctica) | 50-80% ee | Maximum 50% yield |
Introduction of the C3-methoxy group in cis-4-methylpiperidine hinges on two methods: Mitsunobu etherification and nucleophilic displacement of activated alcohols.
The Mitsunobu reaction employs triphenylphosphine (PPh~3~) and diethyl azodicarboxylate (DEAD) to convert piperidinols into methoxy derivatives with inversion. For cis-3-hydroxy-4-methylpiperidine, this yields the trans-3-methoxy isomer unless stereochemical constraints override the mechanism. However, MacMillan’s deoxazole-mediated activation circumvents this by generating carbocation intermediates under mild conditions, enabling direct nucleophilic coupling without stereoinversion. This method achieves 78% yield for tertiary ethers, though competing elimination remains a challenge [9].
Nucleophilic displacement requires pre-activation of the alcohol as mesylate or tosylate. Treatment of cis-3-hydroxy-4-methylpiperidine with methanesulfonyl chloride yields mesylate, which undergoes S~N~2 substitution with sodium methoxide. While efficient (80-85% yield), epimerization at C4 can occur if reaction conditions are poorly controlled. Recent advances use cesium carbonate-assisted displacement with methyl iodide in DMF, minimizing racemization to <5% [10].
Table 3: Stereochemical Outcomes in Methoxylation Strategies
Method | Conditions | Stereochemical Outcome | Byproducts |
---|---|---|---|
Mitsunobu Etherification | PPh~3~, DEAD, MeOH | Inversion at C3 | Hydrazine byproducts |
Deoxazole Activation | Deoxazole (cat.), CH~3~OH | Retention (via carbocation) | Alkenes (≤15%) |
Nucleophilic Displacement | Mesylation, then NaOCH~3~ | Inversion at C3 | Epimerized product (≤10%) |
Protecting groups dictate regioselectivity during functionalization of the piperidine nitrogen. Three strategies are prevalent: N-Boc protection, N-Cbz protection, and N-benzyl protection.
The tert-butoxycarbonyl (Boc) group is ideal for C3/C4 functionalization due to its steric neutrality. Boc-protected cis-4-methylpiperidin-3-ol undergoes Mitsunobu methoxylation with 88% yield and no N-deprotection. Conversely, carboxybenzyl (Cbz) groups are susceptible to hydrogenolysis during catalytic hydrogenation steps, reducing yields to 60-70% [4] [8].
For acid-sensitive intermediates, N-benzyl protection offers robustness. However, benzyl groups can hinder nucleophilic displacement at C3 due to steric bulk, necessitating harsher conditions that provoke epimerization. A hybrid approach uses N-allyl protection, which is removable under neutral conditions (Pd(PPh~3~)~4~/dimethylbarbituric acid), preserving stereointegrity [8].
Key Findings:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7